N-Cbz-Nortropinone is an organic compound with the molecular formula and a molecular weight of approximately 259.3 g/mol. It appears as a white to off-white crystalline solid and is known for its stability in air, although it can gradually turn yellow when exposed to strong light. This compound is relatively insoluble in water but dissolves well in various organic solvents such as chloroform, methanol, and dimethyl sulfoxide. N-Cbz-Nortropinone is recognized for its distinct niacinamide-like odor and has gained attention in medicinal chemistry due to its diverse biological activities and applications in drug synthesis .
The following summarizes a typical synthetic route for N-Cbz-Nortropinone:
N-Cbz-Nortropinone exhibits a range of biological activities, making it a valuable compound in pharmacology:
The synthesis of N-Cbz-Nortropinone can be achieved through multiple routes, with the following being prominent:
Interaction studies involving N-Cbz-Nortropinone focus on its reactivity with different biological targets and its potential effects on various biochemical pathways. These studies are essential for understanding how this compound might influence drug design and therapeutic efficacy.
N-Cbz-Nortropinone shares structural similarities with several related compounds, making it important to compare their properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nortropinone | A simpler structure; serves as a precursor | |
Tropinone | Similar bicyclic structure; used in similar syntheses | |
Desmethyltropinone | Lacks the methyl group; different biological activity | |
N-Boc-Nortropinone | Protected derivative; used for selective reactions |
N-Cbz-Nortropinone's unique features include its specific protection group (carbobenzyloxy), which distinguishes it from other nortropinone derivatives by enhancing its stability and reactivity towards further functionalization.